2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one
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Overview
Description
2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphthalic anhydride with trifluoromethyl hydrazine, followed by cyclization to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and enzyme inhibitory activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6,7-difluoro-8-oxyquinoline
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
- (2S)-2-Methyl-6-(trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one
Uniqueness
2-Methyl-6-(trifluoromethyl)-1,2-dihydrophthalazin-1-one is unique due to its specific structural arrangement and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7F3N2O |
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Molecular Weight |
228.17 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)phthalazin-1-one |
InChI |
InChI=1S/C10H7F3N2O/c1-15-9(16)8-3-2-7(10(11,12)13)4-6(8)5-14-15/h2-5H,1H3 |
InChI Key |
WMPXNIXUGFJOJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(F)(F)F)C=N1 |
Origin of Product |
United States |
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